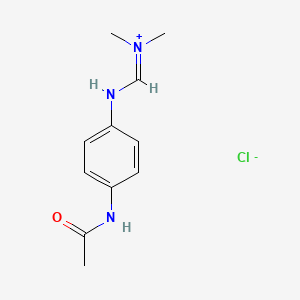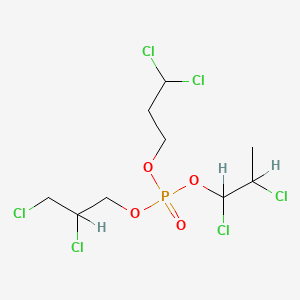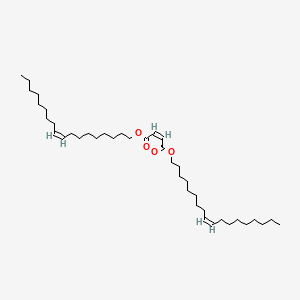
2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- is a derivative of pyridine, a nitrogen-containing heterocycle. Pyridine and its derivatives are known for their significant clinical and industrial applications due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine under acidic conditions to introduce the hydroxyimino group . The reaction is usually carried out in a solvent like ethanol or water, and the temperature is maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and high yield. The purity of the final product is often enhanced through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain reactions.
Pyridine-3-carboxylic acid: Similar structure but different position of the carboxylic group, leading to different reactivity.
Pyridine-4-carboxylic acid: Another isomer with distinct chemical properties.
Uniqueness
This functional group allows for a wider range of chemical reactions and interactions with biological targets compared to its similar compounds .
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-3-1-2-4-8-5/h1-4,12H,(H,10,11)/b9-6- |
Clave InChI |
XEUZNFOODWAMRO-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N/O)/C(=O)O |
SMILES canónico |
C1=CC=NC(=C1)C(=NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)

![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)





![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)


